
11-cis-Retinal
概要
説明
11-cis-Retinal is the chromophore essential for vision in vertebrates, forming the light-sensitive component of rhodopsin by covalently binding to opsin proteins in photoreceptor cells . Upon photon absorption, it isomerizes to all-trans-retinal, initiating the phototransduction cascade. Vertebrates rely on the enzymatic retinoid cycle—distinct from invertebrates’ photochemical regeneration—to recycle all-trans-retinal back to this compound, ensuring continuous vision . Structurally, it features a conjugated polyene chain with a cyclohexene ring and a critical cis double bond at the 11th carbon (Fig. 1). This isomer is evolutionarily optimized for rapid photoisomerization and stable interaction with opsin .
準備方法
合成経路と反応条件
ロドプシンは、さまざまな方法を用いて合成および精製することができます。一般的なアプローチの1つは、HEK293細胞などの哺乳類細胞におけるロドプシンの発現です。 細胞はロドプシン遺伝子をコードするプラスミドでトランスフェクトされ、タンパク質はその後、アフィニティクロマトグラフィーを用いて抽出および精製されます .
工業的生産方法
ロドプシンの工業的生産は、通常、大規模細胞培養システムを伴います。細胞はバイオリアクターで培養され、ロドプシンタンパク質は、実験室規模の生産で使用されるものと同様の技術を用いて収穫および精製されます。 タンパク質工学と精製プロトコルの進歩により、工業的に生産されるロドプシンの収量と品質が向上しました .
化学反応の分析
反応の種類
ロドプシンは、主にそのレチナール色素を含むいくつかの種類の化学反応を受けます。最も注目すべき反応は、光子の吸収による11-シス-レチナールの全トランス-レチナールへの光異性化です。 この異性化は、オプシンタンパク質における一連の立体構造変化を引き起こし、光トランスダクションカスケードの活性化につながります .
一般的な試薬と条件
ロドプシンの光異性化反応には、光が主要な試薬として必要です。 実験室環境では、この反応は、高性能液体クロマトグラフィー(HPLC)を用いて異性化生成物を分析することで研究することができます .
生成される主な生成物
光異性化反応の主な生成物は、全トランス-レチナールです。 この分子はその後、オプシンタンパク質から解離し、メタロドプシンIIの形成につながります。メタロドプシンIIは、視覚シグナルを伝播するためにGタンパク質トランスデューシンと相互作用するロドプシンの活性化状態です .
科学研究の応用
ロドプシンは、特に化学、生物学、医学、産業の分野で、科学研究に多くの用途があります。 オプトジェネティクスにおいて、ロドプシンとその微生物の対応物は、光で細胞プロセスを制御するために使用され、ニューロン活動の正確な操作を可能にします . ロドプシンは、視覚の分子メカニズムを理解し、網膜色素変性症や先天性夜盲症などの網膜疾患の治療法を開発するためにも広く研究されています .
科学的研究の応用
Role in Vision and Phototransduction
11-cis-retinal is essential for the functioning of opsins, which are light-sensitive proteins in photoreceptor cells. When light hits this compound, it isomerizes to all-trans-retinal, activating the opsin and triggering a cascade of biochemical reactions that result in visual signal transduction. This process is fundamental to both rod and cone photoreceptors:
- Rod Photoreceptors : Primarily responsible for vision in low-light conditions, relying heavily on this compound for rhodopsin regeneration.
- Cone Photoreceptors : Responsible for color vision and functioning under bright light conditions, utilizing different opsins that also depend on this compound.
Biotechnology and Therapeutic Applications
Recent studies have explored this compound's potential in treating retinal degenerative diseases, particularly age-related macular degeneration (AMD). Researchers are investigating biomaterials-based drug delivery systems that incorporate this compound to enhance therapeutic efficacy:
- Drug Delivery Devices : These devices can facilitate the sustained release of this compound to promote photoreceptor health and function .
- Restoration of Vision : By regenerating visual pigments in damaged retinas, this compound may help restore some degree of vision in patients with specific retinal pathologies .
Optogenetics
Optogenetics leverages light-sensitive proteins to control neuronal activity with light. This compound serves as a cofactor for opsins used in optogenetic tools:
- Opto-mGluR6 : A next-generation optogenetic tool that utilizes this compound to restore ON pathways in blind retinas, showing promise for therapeutic interventions .
- Molecular Switches : Studies have proposed using this compound as a molecular switch in electronic applications due to its sensitivity to light and ability to undergo reversible isomerization .
Case Study 1: Retinal Regeneration
A study investigated the effects of introducing this compound into retinal organoids derived from stem cells. The results indicated improved photoreceptor development and functionality, suggesting that this compound could enhance regenerative therapies for retinal diseases .
Case Study 2: Visual Cycle Dynamics
Research on the visual cycle has highlighted how disruptions in the synthesis or regeneration of this compound can lead to visual impairments. For instance, mutations affecting enzymes involved in the conversion of all-trans-retinol back to this compound can cause conditions like fundus albipunctatus .
Comparative Data Table
作用機序
ロドプシンは、光トランスダクションカスケードの活性化を含む明確なメカニズムによってその効果を発揮します。光を吸収すると、11-シス-レチナールは全トランス-レチナールに異性化し、オプシンタンパク質の立体構造変化を引き起こします。この変化は、Gタンパク質トランスデューシンを活性化し、それが今度はホスホジエステラーゼを活性化し、環状グアノシン一リン酸(cGMP)レベルを低下させます。 cGMPの減少は、cGMP依存性イオンチャネルの閉鎖を引き起こし、桿体細胞の過分極と視覚シグナルの脳への伝達につながります .
類似の化合物との比較
視覚ロドプシンなどの動物ロドプシンは視覚に関与していますが、微生物ロドプシンは、イオン輸送や光駆動エネルギー生産など、さまざまな機能を持っています . これらのタイプの主な違いは、機能的役割と、それらが受ける特定の異性化反応にあります。 たとえば、バクテリオロドプシンは光駆動プロトンポンプとして機能し、ハロロドプシンは塩化物イオンポンプとして機能します .
類似の化合物
バクテリオロドプシン: 光駆動プロトンポンプとして機能する微生物ロドプシン。
ハロロドプシン: 塩化物イオンポンプとして機能する微生物ロドプシン。
チャネルロドプシン: オプトジェネティクスで光でニューロン活動を制御するために使用される微生物ロドプシン
ロドプシンは、視覚における独自の役割と科学研究における広範な応用により、複数の分野において注目すべき化合物となっています。
類似化合物との比較
Comparison with Structural Isomers
2.1 7-cis-, 9-cis-, and 13-cis-Retinal
Alternative cis isomers differ in double-bond positions, leading to distinct spectral and functional properties:
Isomer | Key Structural Feature | Binding Affinity to Opsin (ΔG, kcal/mol) | Spectral λmax (nm) | Functional Efficiency |
---|---|---|---|---|
11-cis | 11th carbon cis bond | 0.0 (reference) | ~500 | Optimal for vision |
9-cis | 9th carbon cis bond | +2.9–5.4 | ~485 | Reduced activity |
13-cis | 13th carbon cis bond | +3.1–8.9 | ~470 | Minimal activity |
- 9-cis-Retinal : Forms isorhodopsin but exhibits 20% lower quantum efficiency in phototransduction compared to 11-cis-retinal . Molecular dynamics reveal higher conformational strain in opsin binding pockets, reducing stability .
- 13-cis-Retinal : Poorly fits the opsin binding site due to steric clashes, resulting in negligible photoresponse .
- 7-cis-Retinal : Rarely studied; computational models suggest destabilizing torsional angles in the polyene chain .
Evolutionary Preference : The 11-cis configuration balances steric accessibility, spectral tuning, and isomerization kinetics, making it the biological standard .
2.2 All-trans-Retinal
The photoproduct of 11-cis-retinal, all-trans-retinal, is central to the retinoid cycle but cannot bind opsin. Key differences:
Property | 11-cis-Retinal | All-trans-Retinal |
---|---|---|
Function | Rhodopsin formation | Retinoid cycle substrate |
Binding to IRBP | Kd = 0.15 μM | Kd = 0.45 μM |
Enzymatic Recycling | Requires RPE65 isomerase | Generated via light absorption |
All-trans-retinal exhibits weaker binding to interphotoreceptor retinoid-binding protein (IRBP), slowing its transport compared to this compound .
Functional Analogs in Metabolism
3.1 Retinol (Vitamin A Alcohol)
Retinol serves as a storage form and precursor for this compound. Unlike this compound, it:
- Lacks the aldehyde group, preventing direct opsin binding.
- Acts as a cofactor in enzymatic processes (e.g., glycoprotein synthesis) .
- Requires oxidation to retinaldehyde via retinol dehydrogenases for visual function .
3.2 All-trans-Retinoic Acid (ATRA)
ATRA regulates gene expression via nuclear receptors but cannot participate in vision due to:
- Irreversible oxidation of the aldehyde group to a carboxylic acid.
- Inability to isomerize to 11-cis configuration .
4.1 5,6-Dihydroretinal
A saturated-ring analog tested in bovine opsin:
- Forms a visual pigment with λmax shifted to 460 nm (vs. 500 nm for native rhodopsin).
- Exhibits slower photobleaching kinetics, highlighting the necessity of the conjugated cyclohexene ring for rapid signal transduction .
4.2 9-cis-3,4-Didehydroretinal
Used in insect studies, this analog shows reduced binding to CRALBP (cellular retinaldehyde-binding protein), impairing retinal recycling efficiency .
Protein Binding Specificity
5.1 IRBP Interactions
This compound binds IRBP with higher affinity (Kd = 0.15 μM) than all-trans-retinol (Kd = 0.45 μM).
5.2 ABCR ATPase Activation
This compound stimulates ABCR ATPase activity 3-fold more effectively than all-trans-retinol, underscoring its role in retinoid transport across photoreceptor membranes .
Therapeutic Implications
生物活性
11-cis-Retinal is a vital chromophore in vertebrate vision, playing a crucial role in the phototransduction cascade. It is derived from vitamin A and serves as the light-absorbing molecule in both rod and cone photoreceptors. The biological activity of this compound involves its interaction with opsins, leading to the initiation of visual signaling processes.
This compound binds to opsins, forming a covalent bond that triggers conformational changes essential for phototransduction. In rods, this binding activates the phototransduction cascade, while in cones, it acts as an inverse agonist, deactivating the signaling pathway. This dual role contributes to the differing rates of dark adaptation between rods and cones .
Table 1: Effects of this compound on Phototransduction
Photoreceptor Type | Effect of this compound | Outcome |
---|---|---|
Rods | Activates phototransduction cascade | Delays dark adaptation |
Cones | Deactivates phototransduction | Facilitates rapid recovery of sensitivity |
Production and Regeneration
The regeneration of this compound is primarily mediated by the retinoid cycle within the retinal pigment epithelium (RPE). Key enzymes involved include RPE65, which catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, followed by oxidation to this compound by RDH5 . This cycle is essential for maintaining visual function, especially after exposure to bright light.
Case Studies
-
Photic Generation of this compound :
A study demonstrated that illumination at specific wavelengths (e.g., 530 nm) significantly enhances the production of this compound from RPE membranes. Under optimal conditions, a production rate of approximately 1 nmol/min/mg crude protein was observed, indicating a robust capacity for visual pigment regeneration . -
Genetic Studies on RGR :
Research involving RGR (retinal pigment epithelium-specific G-protein coupled receptor) has shown its role in mobilizing retinyl esters and enhancing RPE65 activity. Genetic mutations affecting RGR have been linked to rod-cone dystrophy, highlighting its importance in retinal health and function .
Implications for Vision Science
The biological activity of this compound extends beyond mere light detection; it is integral to understanding various visual disorders. Deficiencies in its production or regeneration can lead to significant visual impairments. For instance, mutations in genes involved in the retinoid cycle can result in conditions such as fundus albipunctatus or retinitis pigmentosa .
Q & A
Basic Research Questions
Q. What experimental methods are most effective for determining the stability of 11-cis-retinal compared to its isomers?
- Methodological Answer : Use UV-Vis spectroscopy to monitor isomerization kinetics under controlled light exposure. Fluorescence quenching assays can quantify interactions with opsin or IRBP (interphotoreceptor retinoid-binding protein). For thermodynamic stability, employ HPLC to separate isomers and calculate energy barriers using Arrhenius plots .
- Example Data :
Isomer | Half-life (min, 500 nm light) | ΔG (kJ/mol) |
---|---|---|
11-cis | 8.2 ± 1.3 | 42.1 |
all-trans | 25.6 ± 3.1 | 28.7 |
Q. How can researchers assess the binding affinity of this compound to retinal proteins like IRBP?
- Methodological Answer : Perform titration experiments using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, ITC can quantify the dissociation constant (Kd) in the presence of modulators like docosahexaenoic acid (DHA), which alters binding kinetics .
- Key Consideration : Account for biphasic binding curves (e.g., in DHA-treated IRBP) using software like BIOEQS to model multiple equilibria .
Q. What in vivo models are suitable for studying this compound regeneration in retinal diseases?
- Methodological Answer : Use Rpe65<sup>−/−</sup> mice to test exogenous this compound administration. Measure recovery via electroretinography (ERG) and rhodopsin regeneration assays. Monitor opsin phosphorylation levels to evaluate functional rescue .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s stability and its selection in rhodopsin?
- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to analyze electrostatic interactions between this compound and opsin. Compare energy landscapes of 11-cis vs. 7-cis/9-cis isomers to identify stabilizing residues (e.g., Schiff base linkage with Lys296) .
- Case Study : A 2011 study found that this compound’s electrostatic fit with opsin reduces steric strain, favoring its selection despite lower thermodynamic stability .
Q. What experimental designs address conflicting data on enzymatic pathways for this compound synthesis in humans vs. insects?
- Methodological Answer : Use X-ray crystallography to compare NinaB (insect) and RPE65 (human) structures. Perform mutagenesis on catalytic sites (e.g., Fe<sup>2+</sup> binding in RPE65) and assay isomerization efficiency via LC-MS .
- Key Finding : Despite structural homology, NinaB uses a radical mechanism, while RPE65 relies on hydride transfer, explaining differential sensitivity to inhibitors .
Q. How can researchers evaluate the efficacy of retinoid cycle inhibitors on this compound recovery?
- Methodological Answer : Administer all-trans-Ret-NH2 to light-exposed mice and quantify this compound levels via HPLC. Compare recovery rates (e.g., 50% recovery at 3 days vs. 10 days for high-dose inhibitors) and correlate with retinyl ester accumulation .
- Data Interpretation : Use nonlinear regression to model inhibition kinetics and identify dose-dependent thresholds for therapeutic applications.
Q. Methodological Frameworks
Q. How to apply FINER criteria to formulate this compound research questions?
- Feasible : Ensure access to specialized techniques (e.g., cryo-EM for protein-ligand studies).
- Novel : Investigate understudied modulators (e.g., DHA’s role in IRBP binding ).
- Ethical : Use ARVO guidelines for animal studies, minimizing light-induced retinal damage .
Q. What statistical approaches ensure reproducibility in studies of this compound dynamics?
- Methodological Answer : Apply robust multichip analysis (RMA) for gene expression data and use ≥3 biological replicates. Normalize results to internal controls (e.g., opsin phosphorylation baselines) .
Q. Tables for Key Findings
Table 1 : Inhibitor Effects on this compound Recovery (Adapted from )
Inhibitor Dose (µmol) | Recovery Time (Days) | Retinyl Ester Accumulation (nmol/g) |
---|---|---|
1.75 | 3 | 12.4 ± 1.2 |
17.5 | 10 | 34.7 ± 3.5 |
Table 2 : Comparative Enzymology of this compound Synthesis
Enzyme | Mechanism | Catalytic Site | Inhibitor Sensitivity |
---|---|---|---|
RPE65 | Hydride transfer | Fe<sup>2+</sup> | High (Ret-NH2) |
NinaB | Radical isomerization | Non-heme iron | Low |
特性
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-IOUUIBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415057 | |
Record name | 11-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11-cis-Retinaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
564-87-4 | |
Record name | 11-cis-Retinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=564-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinal, (11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINAL, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91058V6HCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 11-cis-Retinaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.5 - 64.4 °C | |
Record name | 11-cis-Retinaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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